

Chemical properties of 2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Cat. No.: B1448282

[Get Quote](#)

An In-depth Technical Guide to **2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride** for Advanced Drug Development

Abstract: This document provides a comprehensive technical overview of **2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride**, a bicyclic amine scaffold of significant interest in medicinal chemistry. Recognizing the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related analogs and foundational chemical principles to offer expert insights into its chemical properties, characterization, and handling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs. The pyrrolo[3,4-c]pyridine core is a recognized pharmacophore in compounds targeting the central nervous system, exhibiting potential analgesic and sedative activities.^{[1][2][3]} This guide provides the foundational knowledge required to confidently incorporate this molecule into a research and development pipeline.

Molecular Structure and Physicochemical Identity

2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine is a saturated bicyclic amine containing a pyrrolidine ring fused to a pyridine ring. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which is the common form for handling and formulation due to its enhanced solubility and stability compared to the free base.

- Chemical Name: **2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride**

- Free Base Formula: $C_{14}H_{20}N_2$ ^[4]
- Dihydrochloride Salt Formula: $C_{14}H_{22}Cl_2N_2$
- CAS Number: 1187927-49-6 (Note: This CAS number is associated with the hydrochloride salt; care should be taken to confirm the specific salt form from the supplier)^[5]
- Stereochemistry: The octahydro-pyrrolo[3,4-c]pyridine core contains multiple chiral centers, leading to the possibility of several stereoisomers. The specific stereochemistry is critical for biological activity and should be rigorously controlled during synthesis and confirmed by analysis. Stereoselective synthesis or resolution is often required to isolate the desired enantiomer.^[6]

Below is a diagram illustrating the core chemical structure.

Caption: A plausible synthetic workflow for the target compound.

Protocol: Dihydrochloride Salt Formation

This protocol describes the final conversion of the free base to the dihydrochloride salt, a critical step for improving the compound's handling properties.

Objective: To prepare the crystalline dihydrochloride salt from the purified free base.

Materials:

- 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (free base, 1.0 eq)
- Anhydrous Diethyl Ether or Dichloromethane (DCM)
- 2.0 M HCl solution in Diethyl Ether (2.2 eq)
- Stir plate and magnetic stir bar
- Round bottom flask
- Buchner funnel and filter paper

Procedure:

- Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or DCM in a clean, dry round bottom flask.
- Acidification: While stirring at room temperature, add the 2.0 M HCl in diethyl ether (2.2 eq) dropwise to the solution.
- Precipitation: A precipitate should form upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete salt formation.
- Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
- Drying: Dry the resulting white solid under high vacuum to constant weight.
- Characterization: Confirm the identity and purity of the final salt by ^1H NMR, LC-MS, and elemental analysis.

Causality: The use of a non-polar solvent like diethyl ether is crucial. The free base is soluble, but the highly polar dihydrochloride salt is not, causing it to precipitate out of the solution, which provides a simple and effective method of isolation and purification. Using a slight excess of HCl ensures complete protonation of both basic nitrogen centers.

Analytical Protocols for Quality Control

The following protocols are essential for ensuring the identity, purity, and stability of **2-BenzylOctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride**.

Identity and Purity by HPLC-UV/MS

Objective: To establish a method for determining the purity of the compound and confirming its molecular weight.

Instrumentation:

- HPLC system with a UV detector and a mass spectrometer (e.g., Agilent 1260 Infinity II with ESI-MS).

- Column: C18 reverse-phase, 4.6 x 150 mm, 5 μ m.

Method:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- UV Detection: 254 nm
- MS Detection: Electrospray Ionization (ESI) in positive mode, scanning for the m/z of the free base $[M+H]^+$ (217.17).

Self-Validation:

- System Suitability: Inject a standard solution five times; the retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.
- Specificity: Analyze a blank (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
- Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks detected by UV. The mass spectrum should show a prominent peak corresponding to the protonated free base.

pKa Determination by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constants (pKa) of the two basic nitrogen atoms.

Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of the dihydrochloride salt in deionized water to a final concentration of ~1-5 mM.
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25°C).
- Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
- Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two equivalence points will be visible on the titration curve, representing the deprotonation of the two nitrogen atoms.

Causality: This method directly measures the change in proton concentration as the acidic (protonated) form of the amine is neutralized by a base. It is a fundamental and highly reliable method for pKa determination.

Stability Assessment via Forced Degradation

Objective: To understand the degradation pathways of the molecule under stress conditions, which is critical for determining storage and handling requirements.

Protocol:

- Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Apply Stress Conditions:
 - Acidic: Add 1 M HCl and heat at 60°C for 24 hours.
 - Basic: Add 1 M NaOH and heat at 60°C for 24 hours.
 - Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
 - Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

- Analysis: Analyze all samples by the established HPLC-UV method. Compare the chromatograms to a control sample kept at 4°C.
- Interpretation: Calculate the percentage of degradation. Identify major degradants by their mass-to-charge ratio using LC-MS.

Trustworthiness: This protocol systematically probes for liabilities in the molecular structure. By identifying the conditions under which the molecule degrades, researchers can confidently establish appropriate storage conditions (e.g., protect from light, store at low temperature) to ensure the integrity of their experimental results.

Handling and Storage

- Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of 2-8°C are recommended. [7]* Handling: The compound should be handled in a well-ventilated area. As a dihydrochloride salt, it may be corrosive and irritating. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is a valuable building block for drug discovery, belonging to a class of compounds with established biological relevance. While specific data for this molecule is limited, this guide provides a robust framework for its use by leveraging data from analogous structures and outlining authoritative protocols for its synthesis, characterization, and handling. By following the detailed experimental workflows, researchers can ensure the quality and integrity of their work, enabling the successful progression of their research and development programs.

References

- 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride - Vulcanchem.
- 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride | 1187927-49-6 - Moshang Chemical.
- Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchG
- 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine , 98% , 351370-98-4 - CookeChem.
- 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride | ChemScene.

- Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google P
- 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE synthesis - chemicalbook.
- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine , 98% , 351370-98-4 - CookeChem [cookechem.com]
- 5. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride - CAS号 1187927-49-6 - 摩礦化学 [molaid.com]
- 6. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 7. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Chemical properties of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1448282#chemical-properties-of-2-benzyloctahydro-1h-pyrrolo-3-4-c-pyridine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com